![molecular formula C19H18N4OS2 B611754 VU0463271](/img/structure/B611754.png)
VU0463271
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU 0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). It has an IC50 value of 61 nM and displays over 100-fold selectivity versus the sodium-potassium-2-chloride cotransporter 1 (NKCC1) and no activity against a panel of 68 G-protein-coupled receptors, ion channels, and transporters . This compound is primarily used in scientific research to study the role of KCC2 in neuronal function and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of VU0463271 is the neuronal potassium-chloride cotransporter 2 (KCC2) . KCC2 plays a fundamental role in neuronal excitability and cell volume homeostasis .
Mode of Action
This compound acts as a potent inhibitor of KCC2. It binds to KCC2, resulting in the inhibition of the transporter . This interaction disrupts the normal function of KCC2, leading to changes in the transport of potassium and chloride ions across the neuronal cell membrane .
Biochemical Pathways
The inhibition of KCC2 by this compound affects the electroneutral symport of Cl- with K+ across membranes . This process is crucial for maintaining the intracellular concentration of these ions, which in turn influences neuronal excitability and cell volume homeostasis .
Pharmacokinetics
This compound has a moderate-to-high clearance rate in rats, with a clearance of 57 mL/min/kg following intravenous administration . Its volume of distribution at steady state (Vss) is 0.4 L/kg . These properties, coupled with its moderate-to-high clearance, result in a relatively short half-life (t1/2) of 9 minutes in vivo .
Result of Action
The inhibition of KCC2 by this compound leads to a reversible depolarizing shift in E GABA values and an increase in the spiking of cultured hippocampal neurons . In mouse hippocampal slices under low-Mg2+ conditions, the application of this compound induces unremitting recurrent epileptiform discharges .
Preparation Methods
The synthesis of VU 0463271 involves several steps, starting with the preparation of the key intermediate, N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) and thionyl chloride (SOCl2). The final product is obtained through purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
VU 0463271 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Research Findings
-
Effects on Neuronal Activity :
- Application of VU0463271 to cultured hippocampal neurons caused a reversible depolarizing shift in EGABA values from approximately -76 mV to -36 mV when exposed to GABAA agonists like muscimol .
- In whole-cell recordings, this compound increased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/min (n = 15, p = 0.0330) under specific conditions .
- Induction of Epileptiform Activity :
- Chloride Homeostasis :
Table 1: Effects of this compound on Neuronal Parameters
Parameter | Baseline Value | Value After this compound Application | Statistical Significance |
---|---|---|---|
EGABA (mV) | -76 ± 5 | -36 ± 2 | p < 0.0001 |
EGly (mV) | -71 ± 2 | -35 ± 1 | p = 0.0002 |
Spontaneous AP Rate (AP/min) | 18 ± 5 | 78 ± 26 | p = 0.0330 |
[Cl⁻]i (mM) | 10.2 ± 0.7 | 40.3 ± 1.6 | p < 0.0001 |
Case Study 1: Epileptiform Discharges Induced by this compound
In a study involving mouse hippocampal slices, the application of this compound under low-Mg²⁺ conditions led to the development of seizure-like events characterized by slow-wave deflections and high-frequency bursts . This study highlights the compound's utility in modeling temporal lobe epilepsy.
Case Study 2: Chloride Dynamics and Neuronal Excitability
Another investigation examined the impact of this compound on chloride homeostasis and neuronal excitability in cultured neurons. The results indicated that inhibition of KCC2 by this compound significantly altered both EGABA and EGly, leading to increased neuronal firing rates and suggesting a crucial role for KCC2 in maintaining inhibitory neurotransmission .
Comparison with Similar Compounds
VU 0463271 is unique in its high selectivity and potency as a KCC2 inhibitor. Similar compounds include:
VU 0255011: Another KCC2 inhibitor with an IC50 value of 537 nM.
VU 0240511: A structurally related compound with an IC50 value of 568 nM.
Compared to these compounds, VU 0463271 exhibits significantly enhanced potency and selectivity, making it a valuable tool for scientific research .
Biological Activity
VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, which plays a critical role in maintaining chloride homeostasis in neurons. This compound has been extensively studied for its biological activity, particularly in relation to hyperexcitability and epileptiform discharges in neuronal tissues.
- Chemical Name : N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
- IC50 : 61 nM for KCC2
- Selectivity : >100-fold selectivity over NKCC1 and no significant activity against a panel of 68 GPCRs, ion channels, and transporters .
This compound selectively inhibits KCC2, leading to an increase in intracellular chloride concentration. This shift can cause depolarization of the membrane potential, resulting in increased neuronal excitability. The compound has been shown to induce epileptiform activity in both hippocampal slices and in vivo models.
In Vitro Studies
-
Hippocampal Slices : Application of this compound to mouse hippocampal slices under low magnesium conditions resulted in recurrent epileptiform discharges. The compound was administered at concentrations of 100 μM, which led to significant changes in the reversal potentials of glycine-activated currents (E_GLY) and GABA_A receptor responses .
Condition E_GLY (mV) Baseline E_GLY (mV) Post-VU0463271 Chloride Concentration (mM) Baseline Chloride Concentration (mM) Post-VU0463271 Control -71 ± 2 -35 ± 1 10.2 ± 0.7 40.3 ± 1.6 After this compound (10 μM) -76 ± 5 -36 ± 2 9.8 ± 1.6 39.1 ± 2.6 - Electrophysiological Measurements : Whole-cell patch-clamp recordings demonstrated that this compound caused a significant positive shift in E_GLY values, indicating its action on chloride transport mechanisms within neurons .
In Vivo Studies
In vivo experiments involving the microinfusion of this compound into the dorsal hippocampus of freely moving mice confirmed the compound's ability to induce epileptiform discharges rapidly. EEG recordings showed increased rhythmic spiking activity lasting longer than 30 seconds following administration .
Case Studies
A study published in the Journal of Neuroscience highlighted the implications of KCC2 inhibition on seizure activity. Mice treated with this compound exhibited notable increases in seizure frequency and duration compared to controls, emphasizing the role of KCC2 as a critical inhibitory factor in neuronal excitability and seizure threshold .
Properties
IUPAC Name |
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONSKCACOZTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.